(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate
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Overview
Description
(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate is a chemical compound with a specific stereochemistry, making it a valuable molecule in various fields of research and industry. This compound is characterized by its cyclohexene ring structure, which is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group. The stereochemistry of the compound is denoted by the (1R,6S)-rel configuration, indicating the relative positions of the substituents on the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Boc-Protected Amino Group: The amino group is introduced using a Boc-protected amine, which reacts with the cyclohexene ring under suitable conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications due to its reactive functional groups.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal a free amine, which can then interact with enzymes or receptors. The cyclohexene ring structure provides a rigid framework that can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A similar compound with a Boc-protected amino group but lacking the cyclohexene ring structure.
Methyl carbamate: Another related compound with a simpler structure, used in various chemical syntheses.
Uniqueness
(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a methyl ester group on a cyclohexene ring. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
methyl (1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIDCDXFSTUXMB-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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